molecular formula C7H7N3 B120366 1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 145901-11-7

1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B120366
CAS No.: 145901-11-7
M. Wt: 133.15 g/mol
InChI Key: OHPOAAFCWFZVPF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its chemical reactivity and biological activity.

Mechanism of Action

Target of Action

1H-pyrrolo[2,3-b]pyridin-6-amine is a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s ability to bind to the active site of the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which are necessary steps for the activation of downstream signaling pathways .

Biochemical Pathways

By inhibiting FGFRs, this compound affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . The inhibition of these pathways can lead to the suppression of tumor growth and metastasis .

Pharmacokinetics

It is known that the compound has a high total clearance rate . The compound also has a low oral bioavailability, indicating that it may be poorly absorbed or extensively metabolized .

Result of Action

The inhibition of FGFRs by this compound results in the suppression of tumor growth and metastasis . The compound has shown potent cytotoxicity against various tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability . Furthermore, the compound’s efficacy can be affected by the tumor microenvironment, including factors such as hypoxia, acidity, and the presence of certain growth factors and cytokines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst. For instance, the reaction of 2-aminopyridine with 1,3-diketones in the presence of an acid catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-6-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-b]pyridin-6-amine is unique due to its specific ring structure and the position of nitrogen atoms, which contribute to its distinct reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPOAAFCWFZVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439513
Record name 1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145901-11-7
Record name 1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridin-6-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1H-Pyrrolo[2,3-b]pyridine 7-oxide, 3-chlorobenzoic acid complex (1.5 g, 5.16 mmol) was suspended in acetonitrile (10 mL). Dimethyl sulfate (0.54 mL, 5.68 mmol) was added and the reaction mixture was warmed to 60° C. After 16 h, the mixture was transferred to a thick-walled pressure tube and 7M ammonia in methanol solution (11 mL) was added. The tube was sealed and warmed to 55° C. After 16 h, the solvent was evaporated and the residue was taken up in dichloromethane and 10% sodium carbonate solution. The aqueous layer was extracted with dichloromethane, and then the combined organic layers were washed successively with saturated aqueous sodium bicarbonate solution, water and brine. The organic phase was dried (sodium sulfate), filtered, and concentrated in vacuo. Purification by chromatography (silica, 10 to 80% ethyl acetate in hexanes) gave 1H-pyrrolo[2,3-b]pyridin-6-ylamine (316 mg, 46%) as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.73 (br. s., 1H) 7.70 (d, J=8.3 Hz, 1H) 6.99 (d, J=3.5 Hz, 1H) 6.38 (d, J=8.3 Hz, 1H) 6.36 (d, J=3.5 Hz, 1H) 3.82 (br. s., 2H).
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